

# Application Notes and Protocols for NMS-293 in In Vivo Mouse Models

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## Compound of Interest

Compound Name: SV 293

Cat. No.: B1682837

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These application notes provide a summary of the available preclinical data on the use of NMS-293, a selective PARP-1 inhibitor, in in vivo mouse models. The information is based on publicly accessible preclinical data. Detailed protocols for multi-dose efficacy studies, including specific long-term dosing regimens and formulation details, are not fully available in the public domain but this document provides key data from a pharmacodynamic study and general protocols for relevant experimental models.

## Overview of NMS-293

NMS-293 (also known as NMS-P293 and Itareparib) is an orally bioavailable, brain-penetrant selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1).[1][2][3] It has demonstrated potent antitumor activity in preclinical models of BRCA-mutated cancers and shows synergistic effects with temozolomide (TMZ) in glioblastoma models.[1][2][4][5][6][7] A key feature of NMS-293 is its high selectivity for PARP-1 over PARP-2 and its lack of "trapping" activity, which may contribute to a better safety profile, especially in combination therapies.[2][8]

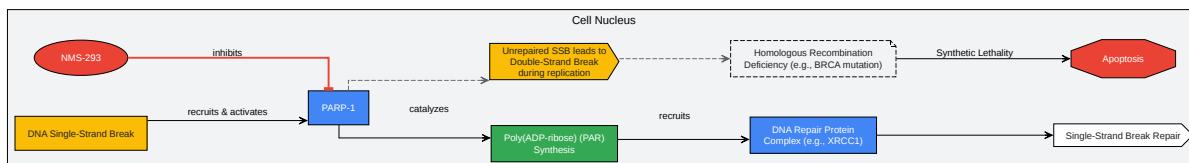
## Data Presentation

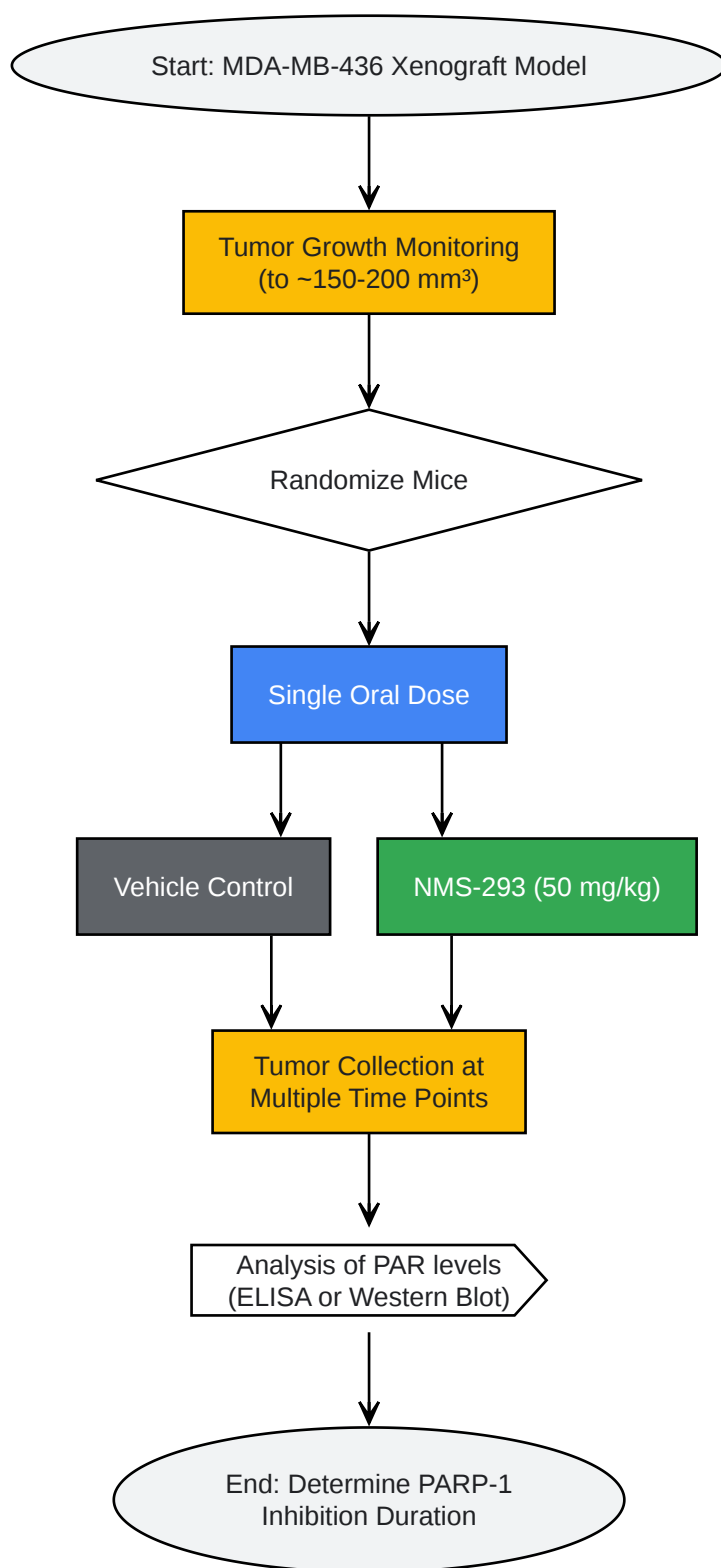
The following table summarizes the available quantitative data from a single-dose pharmacodynamic study of NMS-293 in a mouse xenograft model. Information regarding multi-dose efficacy studies that have led to reports of "complete tumor regression" is not available in sufficient detail in the public literature to be included in this table.[4][9]

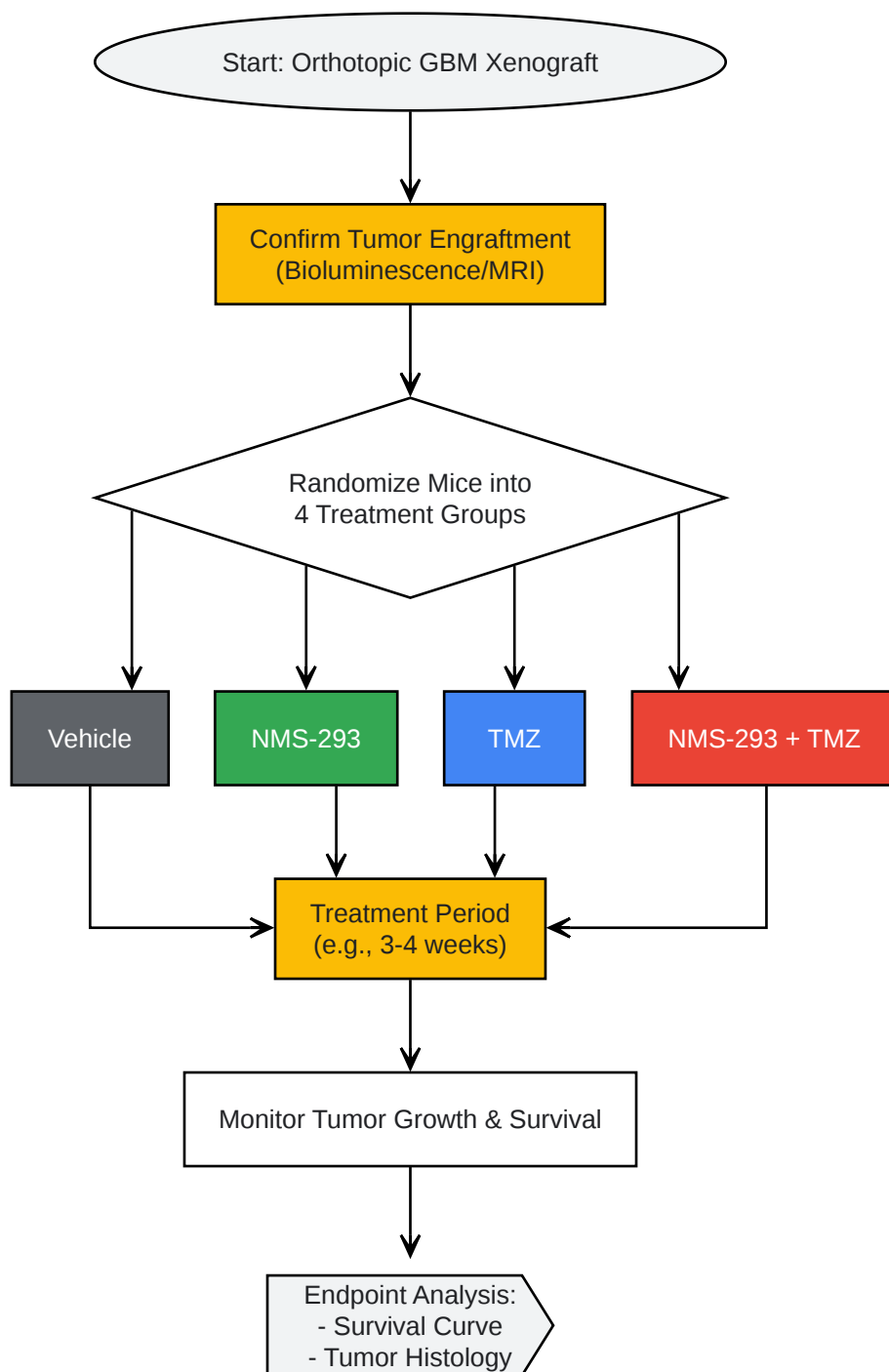
Mouse Model	Tumor Type	Drug	Dosage	Administration Route	Dosing Schedule	Pharmacodynamic Effect	Reference
Xenograft	MDA-MB-436 (human breast cancer, BRCA1 mutant)	NMS-P293	50 mg/kg	Oral	Single dose	>95% inhibition of PAR formation in tumors for >24 hours	<a href="#">[2]</a> <a href="#">[10]</a> <a href="#">[11]</a>

## Signaling Pathway

NMS-293 selectively inhibits PARP-1, a key enzyme in the repair of DNA single-strand breaks (SSBs). In cancer cells with defects in homologous recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of DNA damage and cell death through a process known as synthetic lethality.







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